
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to the triazole ring
準備方法
The synthesis of 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylhydrazine, methyl isocyanide, and phenyl isocyanate.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a series of chemical transformations to form the triazole ring. This can be achieved through various methods, including the Huisgen 1,3-dipolar cycloaddition reaction.
Reaction Conditions: The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Common solvents used include dimethylformamide (DMF) and tetrahydrofuran (THF), while catalysts like copper(I) iodide may be employed to facilitate the reaction.
Purification: After the cyclization reaction, the crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the synthesis process and optimizing reaction conditions to achieve higher yields and cost-effectiveness.
化学反応の分析
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. For example, nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds by the addition of water. Acidic or basic hydrolysis can lead to the formation of carboxylic acids or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
類似化合物との比較
1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole: This compound shares the chlorophenyl group but differs in the heterocyclic ring structure. It may exhibit different chemical and biological properties.
1-(4-chlorophenyl)-3-phenyl-1H-pyrazole: Another similar compound with a pyrazole ring instead of a triazole ring. The difference in ring structure can lead to variations in reactivity and biological activity.
1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole: This compound lacks the carboxamide group, which may affect its chemical stability and biological interactions.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
1-(4-chlorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-5-3-2-4-6-13)19-20-21(11)14-9-7-12(17)8-10-14/h2-10H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUILPOWPABTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
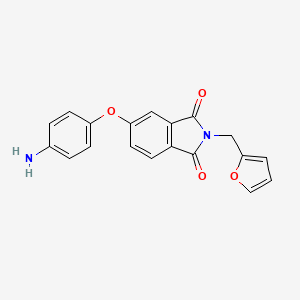
![N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2586149.png)
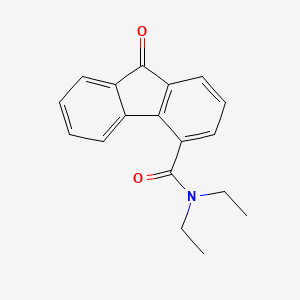
![4-[(2,2-DICHLOROACETAMIDO)METHYL]BENZOIC ACID](/img/structure/B2586151.png)
![4-(dimethylamino)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2586154.png)
![3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2586155.png)
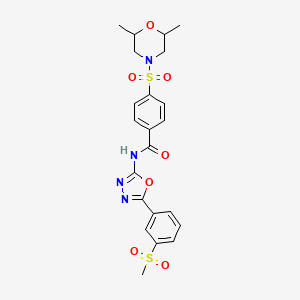
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one](/img/structure/B2586158.png)
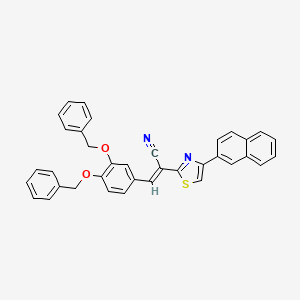
![2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2586161.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2586163.png)
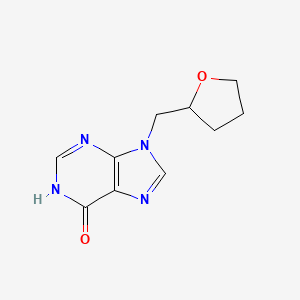
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2586168.png)
![N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2586169.png)
